Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group and two ester groups attached to a dihydropyridine ring. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as dimethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the hydroxyl derivative.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, blocking the passage of calcium ions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the chlorophenyl group and the two ester groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
dimethyl 1-(2-chlorophenyl)-4-oxopyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14(19)9-7-17(12-6-4-3-5-11(12)16)8-10(13(9)18)15(20)22-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOAMTWFHCREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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